Teslascan, chemically known as mangafodipir trisodium, is a paramagnetic contrast agent primarily utilized in magnetic resonance imaging (MRI). Its primary function is to enhance the contrast of images, particularly for the liver and pancreas, making it invaluable in detecting lesions associated with liver cancer and metastases from other cancers. The compound leverages the paramagnetic properties of manganese to improve image quality, thus aiding in more accurate diagnoses .
Mangafodipir trisodium is classified as a manganese-based contrast agent. It is distinct from gadolinium-based agents, offering a unique mechanism of action and potential therapeutic benefits due to its manganese superoxide dismutase mimetic activity. This classification places Teslascan within a niche of MRI contrast agents that are being explored for their safety profiles and effectiveness compared to traditional gadolinium-based agents .
The synthesis of mangafodipir trisodium involves several steps:
The process emphasizes maintaining inert conditions to prevent oxidation and degradation of the manganese ion during synthesis.
Mangafodipir trisodium has a complex molecular structure characterized by its coordination with manganese ions. The molecular formula is with a molecular weight of approximately 585 g/mol. The InChI key for mangafodipir is NBHBBGSKOXRZSD-UHFFFAOYSA-K, which aids in identifying the compound in chemical databases.
The structure features multiple functional groups that facilitate its interaction with biological tissues and enhance its imaging capabilities. The presence of phosphorus and nitrogen atoms contributes to its chelating properties, allowing it to stabilize manganese ions effectively .
Mangafodipir trisodium undergoes various chemical reactions that are critical for its function as a contrast agent:
These reactions are crucial for enhancing the visibility of internal structures during MRI while also potentially providing therapeutic benefits.
The mechanism of action for mangafodipir trisodium involves its paramagnetic properties, which enhance T1 relaxation times in MRI:
This mechanism allows for better visualization of lesions in organs like the liver and pancreas, facilitating early detection and treatment planning for diseases such as hepatocellular carcinoma .
Mangafodipir trisodium exhibits several notable physical and chemical properties:
These properties are critical for ensuring that the compound remains effective during storage and use in clinical settings .
Mangafodipir trisodium has several applications beyond traditional imaging:
The development of Teslascan emerged from efforts to leverage manganese’s paramagnetic properties while mitigating its toxicity. Manganese ions (Mn²⁺) possess five unpaired electrons, generating a high paramagnetic moment (5.9 Bohr magnetons) second only to gadolinium among elements used in MRI [1]. Early research demonstrated Mn²⁺ efficacy in T1 shortening but revealed cardiotoxicity and neurotoxicity risks from free ion exposure [4].
Nycomed Salutar, Inc. addressed this by chelating Mn²⁺ with the organic ligand dipyridoxyl diphosphate (DPDP), forming mangafodipir trisodium. Key regulatory milestones include:
The FDA approval process involved a regulatory review period of 3,129 days (2,325 days testing phase; 804 days approval phase), reflecting extensive evaluation of its novel mechanism [5]. Patent protection (US Patent No. 4,933,456) underpinned its commercial development [5].
Teslascan’s active ingredient, mangafodipir trisodium, has the chemical formula C₂₂H₂₇MnN₄Na₃O₁₄P₂ and a molecular weight of 757.32 g/mol [9]. Each mL contains 7.57 mg anhydrous mangafodipir trisodium (0.01 mmol/mL), buffered to pH 7.0–8.0 with ascorbic acid and sodium chloride [3]. The complex consists of a central Mn²⁺ ion hexacoordinated within a linear chelate structure derived from two vitamin B6 analogs (pyridoxal phosphate) linked by diaminopropane tetracetate [4].
Table 1: Pharmacokinetic Properties of Mangafodipir Trisodium
Parameter | Manganese | DPDP Ligand | Notes |
---|---|---|---|
Plasma Half-life | ~20 min | ~50 min | Biphasic elimination [3] |
Protein Binding | 27% | Negligible | Bound to α₂-macroglobulin [7] |
Volume of Distribution | 0.5–1.5 L/kg | 0.17–0.45 L/kg | Higher Mn affinity for liver/pancreas [7] |
Metabolism | Transmetallation | Dephosphorylation | MnDPDP → MnDPMP → MnPLED [4] |
Excretion | Feces (50–60%) | Urine (25%) | Renal elimination of ligands [4] |
Following intravenous infusion, the compound undergoes two parallel metabolic pathways:
Manganese elimination occurs primarily via hepatobiliary excretion (50–60% in feces over days), while DPDP/PLED ligands undergo rapid renal clearance (25% in urine within 24 hours) [7].
Teslascan’s contrast mechanism hinges on controlled release of Mn²⁺ ions through transmetallation, followed by cellular uptake:
Transmetallation Dynamics
Cellular Uptake and Contrast Effects
Free Mn²⁺ enters target cells via multiple pathways:
Table 2: Tissue-Specific Manganese Uptake and Pharmacodynamics
Tissue | Uptake Mechanism | Peak Enhancement | Duration | Clinical Effect |
---|---|---|---|---|
Liver | Hepatocyte transporters | 15–20 min post-infusion | ≤4 hours | T1 hyperintensity in normal parenchyma [3] |
Pancreas | Exocrine cell uptake | 15–20 min | ≤4 hours | Enhanced ductal visualization [3] |
Anterior Pituitary | Calcium channels | 10 min | ≤30 days | Persistent T1 shortening [6] |
Choroid Plexus | Passive diffusion/transporters | 10 min | ≤7 days | Blood-CSF barrier enhancement [6] |
Salivary Glands | Unknown | 1 hour | ≤3 months | Gradual accumulation/washout [6] |
Intracellular Mn²⁺ binds macromolecules (e.g., mitochondrial superoxide dismutase), increasing rotational correlation time and enhancing longitudinal relaxivity (r1). This reduces T1 relaxation times in tissues, producing bright signal on T1-weighted MRI. Crucially, lesions lacking functional cells (e.g., metastases) show minimal uptake, creating contrast [1] [7].
Catalytic Antioxidant Activity
Beyond imaging, MnDPDP and its metabolite MnPLED exhibit superoxide dismutase (SOD)-mimetic activity:
This dual functionality—contrast enhancement and cytoprotection—positions manganese chelates as potential "theranostic" agents [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7